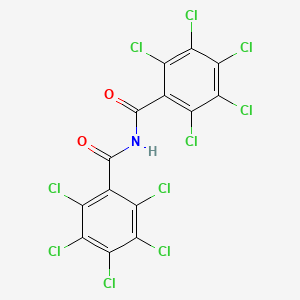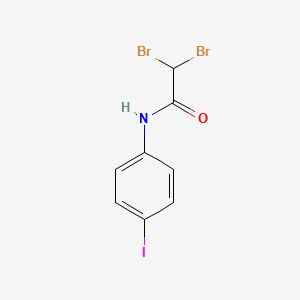![molecular formula C18H15F3O4 B14514504 2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid CAS No. 62809-86-3](/img/structure/B14514504.png)
2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid is an organic compound with the molecular formula C11H11F3O3. This compound is characterized by the presence of a trifluoromethyl group attached to a benzoyl phenoxy moiety, making it a unique and interesting molecule in the field of organic chemistry .
Preparation Methods
The synthesis of 2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid typically involves several steps. One common method includes the reaction of 3-(trifluoromethyl)benzoyl chloride with 3-hydroxyphenylacetic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid can be compared with other similar compounds, such as:
3-(Trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl group but lacks the benzoyl phenoxy moiety, making it less complex.
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid: This compound has a similar trifluoromethyl group but includes additional functional groups, leading to different chemical properties and applications
Properties
CAS No. |
62809-86-3 |
|---|---|
Molecular Formula |
C18H15F3O4 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-methyl-2-[3-[3-(trifluoromethyl)benzoyl]phenoxy]propanoic acid |
InChI |
InChI=1S/C18H15F3O4/c1-17(2,16(23)24)25-14-8-4-6-12(10-14)15(22)11-5-3-7-13(9-11)18(19,20)21/h3-10H,1-2H3,(H,23,24) |
InChI Key |
TZRWXZIHZJCSCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


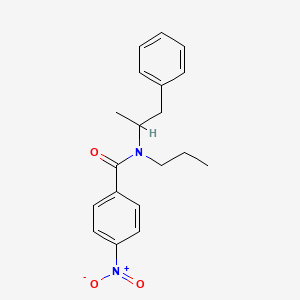

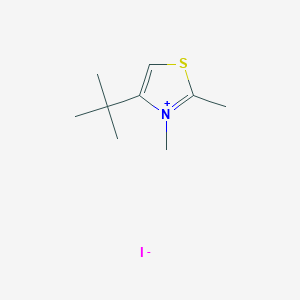
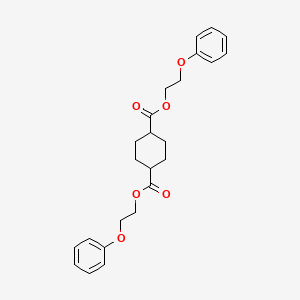
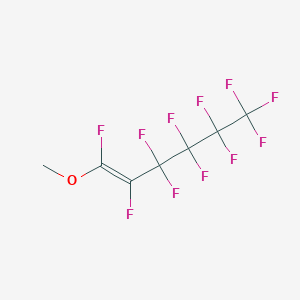
![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)
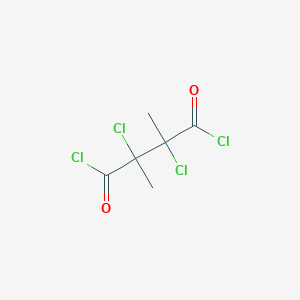
![1-[(2-Aminoethyl)amino]hexadecan-2-OL](/img/structure/B14514469.png)
![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
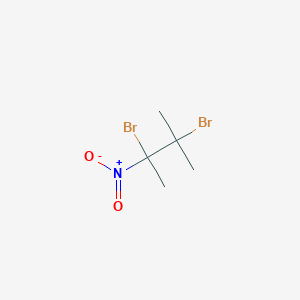
![2,2,8,8-Tetramethyl-5-oxo-5-{[(trimethylsilyl)oxy]methyl}-3,7-dioxa-5lambda~5~-phospha-2,8-disilanonane](/img/structure/B14514481.png)
